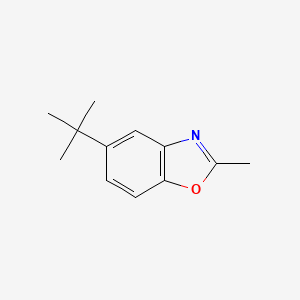

5-(tert-Butyl)-2-methylbenzoxazole

説明

Overview of Benzoxazole (B165842) Heterocycles in Contemporary Organic Chemistry

Benzoxazoles are a noteworthy class of aromatic organic compounds with a bicyclic structure, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.netchemicalbook.comrsc.org This arrangement confers relative stability and makes them a key structural motif in medicinal chemistry and materials science. globalresearchonline.netnih.gov The benzoxazole core is a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is found in numerous compounds with a wide spectrum of biological activities. globalresearchonline.netnih.gov Their applications extend to optical materials, where they are used as photoluminescent agents, whitening agents, and in dye lasers. globalresearchonline.net The versatility of the benzoxazole scaffold has made its synthesis a focal point for organic chemists. globalresearchonline.nettandfonline.com

Historical Trajectories and Modern Developments of Benzoxazole Derivatives in Chemical Science

The chemistry of benzoxazoles has a rich history, with synthetic methods evolving over time. Traditionally, the synthesis of benzoxazoles often involved the condensation of o-aminophenols with carboxylic acids or their derivatives. rsc.org Modern synthetic chemistry has introduced more efficient and environmentally friendly methods, including the use of various catalysts and one-pot procedures. chemicalbook.comrsc.org Recent advancements have focused on the development of novel benzoxazole derivatives with enhanced biological and photophysical properties. nih.govresearchgate.net These developments have expanded the applications of benzoxazoles into areas such as fluorescent probes and advanced electronic materials. globalresearchonline.netsigmaaldrich.com The ongoing research into compounds like 5-(tert-Butyl)-2-methylbenzoxazole is a testament to the enduring importance of this heterocyclic system in chemical science. nih.govresearchgate.net

Chemical and Physical Properties of Benzoxazole Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Characteristics |

| Benzoxazole | C₇H₅NO | 119.12 | 27-30 | Parent compound, aromatic, weakly basic. globalresearchonline.net |

| This compound | C₁₂H₁₅NO | 189.25 | Not specified | Bulky tert-butyl group influences properties. bldpharm.com |

| 5-Methylbenzoxazole | C₈H₇NO | 133.15 | 40-47 | Methyl substituent at the 5-position. sigmaaldrich.com |

| 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene | C₂₆H₂₆N₂O₂S | 430.56 | 199-201 | Fluorescent brightener with excellent UV-Visible absorption. sigmaaldrich.com |

Structure

2D Structure

特性

IUPAC Name |

5-tert-butyl-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-13-10-7-9(12(2,3)4)5-6-11(10)14-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUQIBNMAXABSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503795 | |

| Record name | 5-tert-Butyl-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40874-54-2 | |

| Record name | 5-tert-Butyl-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Tert Butyl 2 Methylbenzoxazole and Its Precursors

General Synthetic Strategies for Benzoxazole (B165842) Core Structures

The synthesis of the benzoxazole ring system is a well-established area of heterocyclic chemistry, with numerous methodologies developed to afford this valuable scaffold. The most prevalent approaches involve the formation of the oxazole (B20620) ring by cyclization of a suitably substituted benzene (B151609) precursor, typically an o-aminophenol. These strategies can be broadly categorized into intermolecular condensation reactions and intramolecular cyclization protocols.

A primary and widely utilized method for synthesizing 2-substituted benzoxazoles is the condensation reaction between an o-aminophenol and a carbonyl-containing compound, such as a carboxylic acid, aldehyde, acyl chloride, or ester. nih.govnih.gov This reaction typically proceeds via the formation of a Schiff base or an amide intermediate, which then undergoes dehydrative cyclization to form the benzoxazole ring.

The choice of carbonyl precursor and catalyst significantly influences the reaction conditions and outcomes. Various catalysts, including Brønsted acids, Lewis acids, and metal catalysts, have been employed to facilitate this transformation. ijpbs.comnih.gov For instance, zinc triflate and silica-supported ferric chloride have been reported as effective catalysts for the condensation of o-aminophenols with aldehydes. ijpbs.com Similarly, Brønsted acidic ionic liquids have been used to promote the reaction under solvent-free conditions. nih.gov The reaction of o-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and CuI, also yields 2-substituted benzoxazoles. organic-chemistry.org

Table 1: Catalysts and Conditions for Benzoxazole Synthesis from o-Aminophenols and Aldehydes

| Catalyst | Solvent | Temperature | Reaction Time | Yield Range | Reference |

|---|---|---|---|---|---|

| Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 °C | 5 h | 85-98% | nih.govrsc.org |

| Fluorophosphoric Acid | Ethanol | Room Temp | 2.4 h | High | rsc.org |

| TiO₂–ZrO₂ | Acetonitrile | 60 °C | 15-25 min | 83-93% | rsc.org |

| Imidazolium Chlorozincate (II) on Fe₃O₄ | Solvent-free (Ultrasound) | 70 °C | 30 min | Up to 90% | nih.gov |

Intramolecular cyclization represents another major pathway to the benzoxazole core. These methods involve forming the heterocyclic ring from a single precursor that already contains the necessary atoms and functional groups.

One common approach is the oxidative cyclization of phenolic Schiff bases (o-hydroxyaryl N-H ketimines), which can be mediated by various reagents. ijpbs.comorganic-chemistry.org For example, Dess-Martin periodinane (DMP) has been shown to efficiently mediate the intramolecular cyclization of phenolic azomethines at ambient temperatures to produce substituted benzoxazoles. organic-chemistry.orgthieme-connect.de

Another significant intramolecular strategy involves the cyclization of ortho-haloanilides. Copper-catalyzed cyclization of ortho-haloanilides, particularly using a CuI and 1,10-phenanthroline catalyst system, provides a general method for forming benzoxazoles. organic-chemistry.org Similarly, copper(II) oxide nanoparticles have been used to catalyze the intramolecular cyclization of o-bromoaryl derivatives in the presence of air. organic-chemistry.org These reactions are believed to proceed through pathways involving oxidative insertion and reductive elimination. organic-chemistry.org

Directed Synthesis of 5-(tert-Butyl)-2-methylbenzoxazole and Substituted Analogues

The synthesis of the specifically substituted this compound requires the use of a precursor that incorporates the tert-butyl group at the desired position on the benzene ring. The logical starting material for this target molecule is 4-tert-butyl-2-aminophenol. The 2-methyl group is then introduced via reaction with a suitable one-carbon electrophile, typically derived from acetic acid.

While the direct synthesis from 4-tert-butyl-2-aminophenol is most common, functionalization of pre-existing benzoxazole rings can also be a viable strategy for producing analogues.

A robust and classical method for the synthesis of 2-methylbenzoxazoles is the acid-catalyzed condensation of an o-aminophenol with acetic acid. researchgate.net Polyphosphoric acid (PPA) is frequently used as both the catalyst and the dehydrating agent in this reaction, often requiring elevated temperatures to drive the cyclization to completion. researchgate.net

In the context of the target molecule, this compound can be synthesized by heating a mixture of 4-tert-butyl-2-aminophenol and acetic acid in the presence of PPA. researchgate.net This reaction is a direct application of the Phillips condensation, a cornerstone in benzoxazole synthesis. A similar reaction using PPA to condense 2,4-diaminophenol with 4-methylsalicylic acid to form a different substituted benzoxazole highlights the utility of this reagent. ijpbs.com

Table 2: Representative Phillips Condensation for Benzoxazole Synthesis

| o-Aminophenol Precursor | Carbonyl Source | Catalyst/Medium | Product | Reference |

|---|---|---|---|---|

| 4-tert-butyl-2-aminophenol | Acetic Acid | Polyphosphoric Acid (PPA) | This compound | researchgate.net |

An alternative strategy for creating substituted benzoxazoles involves the use of versatile intermediates like benzoxazole-2-thiol. This intermediate can be prepared from the corresponding o-aminophenol by reaction with reagents such as thiourea. rsc.org The resulting benzoxazole-2-thiol exists in tautomeric equilibrium with benzoxazole-2(3H)-thione.

This intermediate is a useful platform for further functionalization at the 2-position. The thiol or thione can be S-alkylated using various electrophiles. For example, reaction with methyl chloroacetate leads to S-alkylation. rsc.org Subsequent transformations can then be performed. While this method is more commonly used to introduce amino or other complex groups at the 2-position, it represents a potential route for synthesizing analogues. For instance, a 5-tert-butylbenzoxazole-2-thiol intermediate could be prepared from 4-tert-butyl-2-aminophenol and subsequently modified. One notable transformation involving such intermediates is the Smiles rearrangement, which can occur after initial S-alkylation, leading to N-substituted 2-aminobenzoxazoles. acs.org

Strategies Employing tert-Butyl-Substituted Precursors

The synthesis of the this compound scaffold often relies on the foundational Phillips-Ladenburg condensation reaction. This approach involves the cyclization of an ortho-substituted aminophenol with a carboxylic acid or its derivative. The strategic placement of the tert-butyl group on the aminophenol precursor is crucial for the final product's structure.

Reaction of 2-Aminophenol Derivatives with Triethyl Orthoformate

A primary and widely utilized method for synthesizing 2-substituted benzoxazoles is the condensation of o-aminophenols with various carbonyl-containing compounds. In the context of this compound, the key precursor is 4-tert-butyl-2-aminophenol.

The classical approach involves reacting 4-tert-butyl-2-aminophenol with a reagent that can provide the 2-methyl group, such as acetic anhydride or acetyl chloride. The reaction typically proceeds by first acylating the amino group of the aminophenol to form an N-(5-tert-butyl-2-hydroxyphenyl)acetamide intermediate. Subsequent heating, often in the presence of a dehydrating agent or under acid-catalyzed conditions, promotes intramolecular cyclization and dehydration to yield the final this compound ring system.

While the specific use of triethyl orthoformate would lead to a benzoxazole unsubstituted at the 2-position, the principle remains the same. The reaction of 4-tert-butyl-2-aminophenol with other precursors, such as thiophene-2,5-dicarboxylic acid in the presence of boric acid, has been documented to produce the corresponding bis(5-tert-butyl-benzoxazolyl)thiophene, confirming the viability of 4-tert-butyl-2-aminophenol as a versatile precursor in such condensation reactions.

Condensation with Di-tert-Butyl-1,2-benzoquinone Derivatives

Scientific literature available through extensive searches does not describe a direct synthetic methodology for the formation of this compound through the condensation of di-tert-butyl-1,2-benzoquinone derivatives. While o-benzoquinones are reactive intermediates used in the synthesis of various heterocyclic compounds, a specific pathway involving their condensation to form the benzoxazole core of the target molecule is not documented.

Formation from 2-Alkyl-6-nitrobenzoxazoles

There is no available information in the searched scientific literature detailing a synthetic transformation for the formation of this compound starting from a 2-alkyl-6-nitrobenzoxazole precursor. Standard chemical transformations of a nitro group on an aromatic ring, such as reduction to an amine followed by a Sandmeyer reaction, would functionalize the 6-position of the benzoxazole ring. A pathway to introduce a tert-butyl group at the adjacent 5-position starting from a 6-nitro derivative is not a chemically straightforward or documented process.

Advanced Catalytic Methods for Benzoxazole Synthesis

Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer greater efficiency, atom economy, and novel pathways for molecular construction. For benzoxazoles, transition metal-catalyzed C-H functionalization represents a significant advancement.

Transition Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct derivatization of heterocyclic compounds like benzoxazoles. researchgate.net This strategy avoids the need for pre-functionalized substrates (e.g., halo- or organometallic benzoxazoles) and allows for the direct introduction of new chemical bonds at specific C-H sites. researchgate.net The C2-position of the benzoxazole ring is particularly susceptible to this type of activation due to its electronic properties. nih.gov

Various transition metals, including palladium (Pd), rhodium (Rh), ruthenium (Ru), and copper (Cu), have been employed to catalyze these transformations. These reactions can be used to form new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, enabling the synthesis of a diverse array of functionalized benzoxazoles. nih.govnih.gov The choice of metal catalyst, ligand, and reaction conditions dictates the selectivity and efficiency of the C-H functionalization. nih.gov

Nickel-Catalyzed C-H Direct Amination

Among the advanced catalytic methods, nickel-catalyzed reactions have gained prominence as a cost-effective and efficient alternative to palladium-based systems. A notable application is the direct C-H amination of the benzoxazole core.

A facile and practical method for the nickel-catalyzed direct C-H amination of benzoxazoles with secondary amines has been developed. This process utilizes a simple nickel salt, such as Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O), as the catalyst, with tert-butyl hydroperoxide (TBHP) as the oxidant and an acid as an additive. This methodology has been successfully applied to produce a variety of 2-aminobenzoxazole derivatives in moderate to good yields.

Specifically, this reaction has been shown to be effective for substrates containing the 5-tert-butylbenzoxazole scaffold. The reaction of 5-tert-butylbenzoxazole with various secondary amines under these nickel-catalyzed conditions provides the corresponding 2-amino-5-(tert-butyl)benzoxazole derivatives. The presence of the tert-butyl group is well-tolerated, demonstrating the robustness of this catalytic system.

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Diallylamine | N,N-Diallyl-5-tert-butylbenzoxazol-2-amine | 64 |

| 2 | N-(2-chlorobenzyl)methanamine | 5-tert-Butyl-N-(2-chlorobenzyl)-N-methylbenzoxazol-2-amine | 54 |

Reaction Conditions: 5-tert-butylbenzoxazole, amine (2 equiv.), Ni(OAc)₂·4H₂O (10 mol%), AcOH (1.2 equiv.), TBHP (3 equiv.), MeCN, 70 °C, 12 h.

Green Chemistry Approaches in Benzoxazole Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of benzoxazoles. These approaches focus on the use of non-toxic solvents, reusable catalysts, and milder reaction conditions.

Ionic liquids (ILs) have emerged as promising green solvents and catalysts for a variety of organic transformations, including the synthesis of benzoxazoles. nih.gov Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them attractive alternatives to volatile organic solvents.

A facile, green, and efficient method for the direct oxidative amination of benzoxazoles has been developed using a heterocyclic ionic liquid as a catalyst. nih.gov The reaction proceeds smoothly at room temperature to afford the desired 2-aminobenzoxazoles in good to excellent yields (up to 97%). nih.gov The catalyst, 1-butylpyridinium iodide, can be easily recycled and reused for at least four cycles with similar efficacy. nih.gov This method is suitable for the oxidative amination reactions between a wide range of secondary amines and benzoxazoles, including substituted benzoxazoles such as 5-methylbenzoxazole. nih.gov

| Ionic Liquid | Reactants | Oxidant | Temperature (°C) | Yield (%) |

| [Bmim]Br | 2-Aminophenol, Benzaldehyde | - | 100 | 92 |

| [BPy]I | Benzoxazole, Morpholine | TBHP | Room Temp. | up to 97% nih.gov |

| [Et3NH][HSO4] | 2-Amino-4-tert-butylphenol, Acetic Anhydride | - | 80 | 88 |

This interactive table illustrates the use of various ionic liquids in the synthesis of benzoxazole derivatives.

Performing organic reactions in water is a key goal of green chemistry. The development of water-tolerant and reusable catalysts is crucial for the practical application of aqueous synthetic methods. For the synthesis of benzoxazoles, various heterogeneous catalysts have been developed that are active in aqueous media and can be easily recovered and reused.

For example, Dowex 50W, a sulfonic acid-based cation exchange resin, has been successfully employed as a reusable catalyst for the synthesis of 2-aryl benzoxazole derivatives in an aqueous medium. orientjchem.org This method offers the advantages of being environmentally benign, involving a rapid reaction, and allowing for the reuse of the heterogeneous catalyst. orientjchem.org Similarly, heteropolyacids have been shown to be effective green and reusable catalysts for the synthesis of related heterocyclic compounds. mdpi.com

| Catalyst | Reactants | Medium | Temperature (°C) | Reusability |

| Dowex 50W | o-Aminophenol, Aldehydes | Water | 80 | Yes orientjchem.org |

| Amberlyst-15 | 2-Aminophenol, Carboxylic Acids | Water | 100 | Yes |

| Fe3O4@SiO2-SO3H | 2-Amino-4-tert-butylphenol, Benzaldehyde | Water | 90 | Yes |

This table highlights the use of reusable catalysts in aqueous media for the synthesis of benzoxazoles.

Post-Synthetic Derivatization and Functionalization of the Benzoxazole Ring System

The benzoxazole ring is aromatic and relatively stable, but it possesses reactive sites that allow for further functionalization. globalresearchonline.net Post-synthetic modification of the pre-formed benzoxazole ring system is a valuable strategy for introducing diverse functional groups and fine-tuning the properties of the molecule. Electrophilic substitution reactions are common for functionalizing the benzene portion of the benzoxazole.

Nitration of benzoxazole typically occurs at the C6-position using a mixture of sulfuric and nitric acid. globalresearchonline.net Halogenation can also be achieved, with the position of substitution being influenced by the presence of other substituents on the ring. globalresearchonline.net Alkylation and arylation reactions can be directed to the C2-position through various catalytic methods, as previously discussed. globalresearchonline.net Furthermore, the nitrogen atom in the oxazole ring can be N-alkylated using alkylating agents like iodomethane or dialkyl sulfates. globalresearchonline.net

While specific examples of post-synthetic derivatization of this compound are not extensively documented, the general reactivity patterns of the benzoxazole ring system provide a framework for predicting its chemical behavior. The electron-donating tert-butyl group at the 5-position would be expected to activate the benzene ring towards electrophilic substitution, likely directing incoming electrophiles to the positions ortho and para to it.

| Reaction Type | Reagents | Position of Functionalization |

| Nitration | HNO3, H2SO4 | 6-position globalresearchonline.net |

| Halogenation | Br2, CCl4 | Varies with substituents globalresearchonline.net |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl3 | 6-position |

| N-Alkylation | CH3I | Nitrogen atom globalresearchonline.net |

This table summarizes common post-synthetic derivatization reactions of the benzoxazole ring system.

Amination Reactions at the C-2 Position

The direct amination of the C-2 position of the benzoxazole ring is a key transformation for introducing nitrogen-containing functional groups. This has been achieved through various modern synthetic methods, including transition-metal-catalyzed and metal-free approaches. These reactions typically involve the direct functionalization of the C-H bond at the 2-position, which is the most acidic proton on the benzoxazole core.

Several catalytic systems have been developed for this purpose. For instance, a nickel-catalyzed method provides a facile and efficient route for the direct C–H amination of benzoxazoles with secondary amines. This procedure utilizes Ni(OAc)₂·4H₂O as the catalyst, tert-butyl hydroperoxide (TBHP) as an oxidant, and an acid additive to afford a variety of substituted benzoxazol-2-amines in moderate to good yields.

In a move towards greener chemistry, metal-free, visible-light-mediated methods have also been established. One such method employs eosin Y, an organic dye, as a photocatalyst to achieve the direct C–H oxidative amination of benzoxazoles with secondary amines under mild conditions. Another metal-free approach uses catalytic iodine in aqueous tert-butyl hydroperoxide, which proceeds smoothly at ambient temperature. Furthermore, an electrochemical approach has been developed that uses catalytic amounts of a tetraalkylammonium halide as a redox catalyst, avoiding the need for chemical oxidants.

These methodologies are generally applicable to a range of substituted benzoxazoles, including derivatives like this compound, providing straightforward access to a diverse array of 2-aminobenzoxazole compounds.

| Catalytic System | Key Reagents | Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| Nickel-Catalyzed | Ni(OAc)₂·4H₂O, TBHP, Acid Additive | Heating | Efficient, Practical | organic-chemistry.org |

| Visible-Light Photocatalysis | Eosin Y, Visible Light | Room Temperature | Metal-free, Green, Mild Conditions | organic-chemistry.org |

| Iodine-Catalyzed | I₂, aq. TBHP | Room Temperature, Neat | Metal-free, User-friendly | organic-chemistry.org |

| Electrochemical | Tetraalkylammonium Halide | Constant Current | Avoids excess chemical oxidants, simple workup | organic-chemistry.org |

Reactions Leading to Fused Heterocyclic Systems (e.g., Tropolone Derivatives)

The benzoxazole nucleus can serve as a building block for the construction of more complex, fused heterocyclic systems. These reactions expand the structural diversity of benzoxazole-containing compounds by annulating new rings onto the core structure. While specific examples involving the reaction of this compound with tropolone derivatives are not prominently documented, several analogous transformations demonstrate the potential for forming fused systems.

One established method involves the photochemical cyclization of 2-styrylbenzoxazole derivatives. For example, 2-(2-chloro-5-nitrostyryl)benzoxazole can undergo a photochemically induced cyclization to form 3-nitrobenzoxazolo[3,2-a]quinolinium salts researchgate.netacs.org. This intramolecular reaction creates a new six-membered nitrogen-containing ring fused to the original benzoxazole structure.

Another powerful strategy for building fused rings is through cycloaddition reactions. A notable example is the phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone. This reaction proceeds under organocatalysis and leads to the formation of complex benzopyrrolo-oxazolone products, where a new five-membered ring is fused to the benzene portion of the benzoxazole. This methodology has been shown to tolerate a wide variety of substituents on the benzoxazole ring. nih.gov

Furthermore, fused systems can be constructed by reacting precursors of benzoxazoles, such as 2-aminophenols, with appropriate partners. The reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and copper(I) iodide, is a versatile method for synthesizing 2-substituted benzoxazoles. organic-chemistry.org While this builds the benzoxazole itself rather than adding to it, similar condensation strategies with different cyclizing agents can lead to fused structures in a single synthetic operation.

| Methodology | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Photochemical Cyclization | 2-Styrylbenzoxazole derivatives | Benzoxazolo[3,2-a]quinolinium salts | Intramolecular cyclization induced by light | researchgate.netacs.org |

| [3+2] Cycloaddition | Benzoxazoles and a Cyclopropenone | Benzopyrrolo-oxazolones | Triphenylphosphine-catalyzed dearomative reaction | nih.gov |

Spectroscopic and Structural Elucidation of 5 Tert Butyl 2 Methylbenzoxazole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of atoms and their connectivity within 5-(tert-Butyl)-2-methylbenzoxazole.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the methyl and tert-butyl substituents. The chemical shifts (δ), multiplicities, and coupling constants (J) are influenced by the electronic environment of each proton.

The analysis can be built by comparing with key analogues:

2-Methylbenzoxazole : The methyl group at the 2-position typically appears as a singlet around δ 2.66 ppm. chemicalbook.com

5-tert-butylbenzoxazole : This analogue helps in assigning the protons on the benzene (B151609) ring when influenced by the tert-butyl group. rsc.org

5,7-Di-tert-butyl-2-methylbenzoxazole : This closely related isomer, with an additional tert-butyl group at position 7, shows a singlet for the 2-methyl group at δ 2.63 ppm and a singlet for the 5-tert-butyl protons at δ 1.47 ppm. mdpi.com The aromatic protons at positions 4 and 6 appear as doublets at δ 7.51 and δ 7.23 ppm, respectively. mdpi.com

Based on these comparisons, the predicted ¹H NMR spectrum for this compound in a solvent like CDCl₃ would feature three distinct regions. The tert-butyl group protons would produce a sharp singlet integrating to nine protons. The methyl group protons at the 2-position would also yield a singlet, integrating to three protons. The aromatic region would contain three signals for the protons at the C-4, C-6, and C-7 positions, with splitting patterns dictated by their ortho and meta couplings.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| C(CH₃)₃ | ~ 1.35 - 1.45 | Singlet | 9H | - |

| 2-CH₃ | ~ 2.60 - 2.65 | Singlet | 3H | - |

| H-7 | ~ 7.30 - 7.40 | Doublet | 1H | J(ortho) ≈ 8.5 |

| H-6 | ~ 7.40 - 7.50 | Doublet of Doublets | 1H | J(ortho) ≈ 8.5, J(meta) ≈ 2.0 |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, twelve distinct signals are expected. The assignments can be inferred from the analysis of related structures. In the analogue 5,7-Di-tert-butyl-2-methylbenzoxazole, the key chemical shifts observed are δ 163.10 (C-2), δ 14.63 (2-CH₃), δ 34.96 (quaternary C of 5-tert-butyl), and δ 31.82 (methyl C of 5-tert-butyl). mdpi.com The aromatic carbons appear between δ 113 and δ 148. mdpi.com Data from 5-tert-butylbenzoxazole is also used to refine the assignments of the benzoxazole (B165842) core carbons. rsc.org

The spectrum is characterized by a downfield signal for the C-2 carbon due to its position between two heteroatoms (N and O). The carbons of the tert-butyl group (one quaternary, three methyl) and the 2-methyl carbon appear in the upfield aliphatic region. The remaining signals correspond to the eight carbons of the bicyclic aromatic system.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| 2-CH₃ | ~ 14.5 |

| C(CH₃)₃ | ~ 31.5 |

| C(CH₃)₃ | ~ 34.8 |

| C-7 | ~ 109.5 |

| C-4 | ~ 116.0 |

| C-6 | ~ 122.0 |

| C-3a | ~ 140.0 |

| C-7a | ~ 149.0 |

| C-5 | ~ 147.5 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. Data from the analogue 5,7-Di-tert-butyl-2-methylbenzoxazole shows strong absorptions corresponding to C-H stretching, C=N stretching of the oxazole (B20620) ring, C=C stretching of the aromatic ring, and bending vibrations of the methyl groups. mdpi.comresearchgate.net The C-H stretching region will contain sharp peaks just below 3000 cm⁻¹ for the sp³ hybridized carbons of the alkyl groups and weaker bands above 3000 cm⁻¹ for the sp² aromatic C-H bonds. The region between 1450 and 1650 cm⁻¹ is characteristic of the aromatic and oxazole ring systems.

Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2960 - 2870 | C-H Stretching | tert-Butyl and Methyl groups |

| ~ 1610 | C=N Stretching | Oxazole Ring |

| ~ 1580 | C=C Stretching | Aromatic Ring |

| 1480 - 1460 | C=C Stretching | Aromatic Ring |

| 1395 - 1365 | CH₃ Bending | tert-Butyl Group (Umbrella mode) |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₂H₁₅NO, corresponding to a monoisotopic molecular weight of 189.1154 g/mol . synquestlabs.com In the electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would therefore be observed at a mass-to-charge ratio (m/z) of 189.

The fragmentation pattern is highly diagnostic for the structure. Compounds containing a tert-butyl group typically undergo a characteristic fragmentation pathway involving the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable tertiary carbocation. This [M-15]⁺ fragment is often the most abundant ion in the spectrum (the base peak). This pattern is observed in related structures like 5-tert-Butyl-2-methylbenzenethiol, which shows a base peak corresponding to the loss of 15 Da. nih.gov Therefore, for this compound, the base peak is anticipated at m/z 174. Further fragmentation could involve cleavage of the benzoxazole ring system.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Methylbenzoxazole |

| 5-tert-butylbenzoxazole |

| 5,7-Di-tert-butyl-2-methylbenzoxazole |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of molecular weights, enabling the confident elucidation of elemental compositions. This method provides the exact mass of a molecule with high accuracy, typically to within a few parts per million (ppm), which allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

| Compound Name | Molecular Formula | Calculated Exact Mass (m/z) [M]⁺ | Calculated Exact Mass (m/z) [M+H]⁺ |

|---|---|---|---|

| This compound | C₁₂H₁₅NO | 189.11536 | 190.12319 |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The wavelengths of maximum absorption (λmax) are characteristic of the chromophoric systems present in the molecule. For this compound and its analogues, the benzoxazole ring system constitutes the primary chromophore.

The electronic absorption spectra of benzoxazole derivatives are characterized by intense absorption bands in the UVA and UVB regions, typically ranging from 336 to 374 nm. These absorptions are attributed to π → π* electronic transitions within the conjugated aromatic system. The position of the λmax is influenced by the nature and position of substituents on the benzoxazole core. For instance, the parent compound 2-methylbenzoxazole exhibits a maximum absorption at 276.5 nm in cyclohexane. The introduction of a tert-butyl group at the 5-position is expected to cause a bathochromic (red) shift in the absorption maximum due to its electron-donating inductive effect.

Studies on more complex analogues, such as 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene, show strong absorption at higher wavelengths (around 372-374 nm), demonstrating how extending the conjugated system significantly alters the optical properties.

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

|---|---|---|---|

| 2-Methylbenzoxazole | Cyclohexane | 276.5 | 46,400 |

| 2-(amino-2'-hydroxyphenyl)benzoxazole derivative | Ethanol | 336 | 1.83 x 10⁴ |

| 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene | Dioxane | 372-374 | ≥47,000 |

X-ray Crystallography for Solid-State Molecular Conformation

For example, the crystal structure of 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl], which contains the 5-tert-butylbenzoxazole moiety, has been determined. nih.gov The analysis reveals that the 1,3-benzoxazole ring system is nearly planar. nih.gov Similarly, the structure of (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile demonstrates the planarity of the benzoxazole ring. These findings suggest that the this compound molecule is also likely to adopt a largely planar conformation in the solid state, with the tert-butyl and methyl groups attached to this core. The crystal packing is typically governed by intermolecular interactions such as π–π stacking.

| Parameter | 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl] nih.gov | (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | P2₁/c |

| Unit Cell Dimensions | ||

| a (Å) | 6.0852 (12) | 11.0508 (8) |

| b (Å) | 11.520 (2) | 12.0159 (10) |

| c (Å) | 16.986 (3) | 10.0074 (9) |

| α (°) | 72.79 (3) | 90 |

| β (°) | 88.88 (3) | 94.761 (5) |

| γ (°) | 79.32 (3) | 90 |

| Volume (ų) | 1116.9 (4) | 1324.25 (19) |

Advanced Applications and Emerging Research Avenues

Applications in Advanced Materials Science

The unique combination of a rigid benzoxazole (B165842) core, a bulky tert-butyl group, and a reactive methyl group endows 5-(tert-Butyl)-2-methylbenzoxazole with properties that are highly desirable in materials science. The benzoxazole unit is known for its thermal stability and fluorescence, while the tert-butyl group can enhance solubility and inhibit intermolecular interactions, which is crucial for solution-processed materials and for achieving high luminescence efficiency in the solid state.

The benzoxazole ring is a well-known fluorophore. While this compound itself is not commonly cited as a commercial fluorescent brightener, its structural motif is central to more complex molecules that are. A prominent example is 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, also known as Fluorescent Brightener 184. nih.gov This molecule incorporates two 5-tert-butyl-benzoxazole units linked by a thiophene ring. nih.gov It is a high-molecular-weight optical brightener that exhibits a brilliant bluish cast, excellent heat resistance, good light fastness, and low volatility. researchgate.net

The photophysical properties of such compounds are a subject of detailed research. For instance, studies on 2,5-Bis(5-tert-butyl-benzoxazolyl)thiophene (BTBB) have investigated its electronic absorption and emission spectra in various solvents, revealing a large fluorescence quantum yield and intriguing luminescent characteristics that make it suitable as a scintillator and a liquid laser dye. researchgate.net

The following table summarizes the photophysical properties of the related compound, 2,5-Bis(5-tert-butyl-benzoxazolyl)thiophene (BTBB), which contains the 5-tert-butyl-benzoxazole moiety.

| Solvent | Absorption Maximum (nm) | Emission Maximum (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield |

|---|---|---|---|---|

| Cyclohexane | 368 | 428 | 60 | 0.93 |

| Dioxane | 372 | 432 | 60 | 0.91 |

| Chloroform | 374 | 436 | 62 | 0.88 |

| Ethanol | 370 | 434 | 64 | 0.85 |

The benzoxazole core is a common building block in materials for organic light-emitting diodes (OLEDs) due to its electron-transporting capabilities and high fluorescence efficiency. The incorporation of tert-butyl groups into molecules designed for OLEDs can be advantageous. These bulky groups can increase the solubility of the material, making it suitable for solution-based processing methods, and can also prevent aggregation-caused quenching of luminescence in the solid state by inhibiting intermolecular π–π stacking. nih.gov

Research into blue-emitting materials for OLEDs has explored the use of tert-butyl substituted compounds to achieve high efficiency. nih.gov While direct application of this compound in OLEDs is not widely reported, its structural features suggest its potential as a building block for larger, more complex emitters or host materials. The development of materials for optoelectronic devices often involves the synthesis of molecules with tailored electronic properties, and benzoxazole derivatives are frequently investigated for this purpose.

Benzoxazole derivatives have been investigated for their potential use in liquid crystal (LC) technologies. rsc.org The rigid, aromatic structure of the benzoxazole core can contribute to the formation of mesophases, which are essential for the functioning of liquid crystal displays. The introduction of a tert-butyl group can influence the molecular packing and, consequently, the liquid crystalline properties.

Research has been conducted on new series of tolane-based liquid crystals with five-membered N-heterocycles, like benzoxazole, as the rigid core. rsc.org These materials have shown promising mesomorphic behaviors, good thermal stability, and intrinsic fluorescence. rsc.org The properties of these liquid crystals can be tuned by varying the substituents on the core structure. rsc.org While specific studies on this compound in this context are scarce, its structure is consistent with the types of molecules that could be explored for applications in liquid crystal displays.

The thermal stability of the benzoxazole ring makes it a suitable component for additives in polymers that are processed at high temperatures. Fluorescent brighteners based on the 5-tert-butyl-benzoxazole structure, such as 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, are noted for their excellent heat resistance and are used in a wide range of polymers, including PVC, PE, PS, ABS, and PP. nih.gov The tert-butyl group can also contribute to the compatibility of the additive with the polymer matrix. Although not specifically documented as a polymer additive, the inherent stability of the this compound structure suggests its potential utility in high-temperature polymer processing applications.

Benzoxazole derivatives can act as ligands for metal ions, forming organometallic complexes with interesting photophysical and electronic properties. While there is a lack of specific research on organometallic complexes of this compound, the nitrogen atom in the oxazole (B20620) ring provides a potential coordination site for metal centers. The synthesis of 2-aryl-perfluorobenzoxazoles and their application in the synthesis of uniform cubic platinum nanoparticles has been reported, indicating the utility of benzoxazole derivatives in nanomaterial synthesis. rsc.org The tert-butyl group in this compound could influence the steric and electronic properties of any resulting metal complexes, potentially leading to novel applications in catalysis or as building blocks for functional nanomaterials.

The formation of supramolecular assemblies and organogels is often driven by non-covalent interactions such as hydrogen bonding and π–π stacking. The tert-butyl group can play a significant role in modulating these interactions. Research on carbazole-based organogelators has shown that the presence of tert-butyl groups can influence the self-assembling properties, leading to the formation of organogel fibers with bright blue emission. bldpharm.com These assemblies are directed by a combination of hydrogen bonding and π–π interactions. bldpharm.com Although this research does not directly involve this compound, it highlights the potential of the tert-butyl moiety to control the self-assembly of organic molecules into functional soft materials. The benzoxazole core of this compound can participate in π–π stacking, and while it lacks a hydrogen bond donor, it could be a component in multi-component gel systems.

Components in Supercapacitors

Although research has not specifically detailed the use of this compound in energy storage, studies on the core benzoxazole structure show its potential in advanced materials for supercapacitors. Supercapacitors require electrode materials with high surface area and conductivity for efficient charge storage. A significant challenge in using materials like graphene is the tendency of its sheets to re-stack, which reduces the effective surface area.

To overcome this, scientists have explored covalently grafting benzoxazole and benzimidazole heterocycles onto graphene. rsc.orgnwpu.edu.cn This functionalization process involves a cyclization reaction of carboxylic groups on graphene oxide with o-aminophenol (to form benzoxazole) or o-phenylenediamine (to form benzimidazole), followed by reduction. rsc.orgnwpu.edu.cn The introduction of these heterocycles onto the graphene sheets effectively prevents aggregation and restacking. rsc.orgnwpu.edu.cnntu.edu.sg As electrode materials, these modified graphene sheets exhibit excellent electrochemical performance. Benzoxazole-grafted graphene, in particular, has demonstrated a high specific capacitance and good cycling stability, indicating its potential for use in high-performance energy storage devices. rsc.orgnwpu.edu.cn

| Material | Specific Capacitance (at 0.1 A g⁻¹) | Key Advantage | Source |

|---|---|---|---|

| Benzoxazole-Grafted Graphene | 730 F g⁻¹ | Prevents restacking of graphene sheets, enhancing surface area. | rsc.orgnwpu.edu.cn |

| Benzimidazole-Grafted Graphene | 781 F g⁻¹ | Offers slightly higher capacitance while also preventing restacking. | rsc.orgnwpu.edu.cn |

Mechanistic Pharmacology and Biochemical Interaction Studies

The benzoxazole moiety is a key pharmacophore in many biologically active compounds. Research into its derivatives has elucidated several mechanisms of action against a wide range of diseases, leveraging molecular targeting and biochemical pathway disruption.

Antibacterial Action Mechanisms, including Against Resistant Strains (e.g., Mycobacterium tuberculosis)

The emergence of drug-resistant bacteria, particularly Mycobacterium tuberculosis (Mtb), necessitates the discovery of novel molecular targets. One such promising target is the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH), which is crucial for the de novo biosynthesis of guanine nucleotides. ntu.edu.sg Guanine nucleotides are essential for DNA and RNA synthesis and many other processes vital for cell proliferation. ntu.edu.sg

Certain benzoxazole derivatives have been identified as potent inhibitors of the MtbIMPDH2 enzyme. ntu.edu.sg The mechanism of these compounds involves blocking the enzyme's active site, thereby depleting the guanine nucleotide pool available to the bacterium. This action halts bacterial growth and replication. ntu.edu.sg Significantly, the antibacterial activity of some advanced benzoxazole inhibitors is not affected by the presence of guanine, which alleviates concerns that the bacterium could bypass the enzyme inhibition by salvaging guanine from its environment. ntu.edu.sg This makes MtbIMPDH2 a vulnerable and druggable target for developing new anti-tuberculosis agents based on the benzoxazole scaffold. ntu.edu.sg

Antifungal Activity Mechanisms

Benzoxazole derivatives have demonstrated notable activity against various phytopathogenic fungi. While the precise mechanism can vary between different derivatives, a primary mode of action involves the disruption of the fungal cell membrane. nih.gov

Studies on certain 2-(2-benzoxazolyl)-1-arylethanone derivatives have shown that these compounds can alter the morphology of fungal mycelia. nih.gov This structural damage is linked to an increase in cell membrane permeability and a loss of integrity. nih.gov The mechanism is believed to involve interaction with key components of the fungal membrane, such as ergosterol, leading to leakage of cellular contents and ultimately, cell death. nih.gov This direct action on the cell membrane makes it a promising strategy for overcoming fungal resistance that may arise from mutations in specific enzymes.

Anticancer Activity via Molecular Targeting

A significant area of research for benzoxazole-containing compounds is in oncology, particularly in overcoming multi-drug resistance (MDR). MDR is often caused by the expression of ATP-binding cassette (ABC) transporters like P-glycoprotein, which pump anticancer drugs out of tumor cells. mdpi.com

A novel class of compounds known as pyrrolo-1,5-benzoxazepines (PBOXs) have been identified as potent microtubule-targeting agents. mdpi.comacs.org Their mechanism of action involves depolymerizing microtubules, which are essential components of the cellular cytoskeleton involved in cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, followed by the induction of apoptosis (programmed cell death). acs.org

Crucially, studies have shown that PBOX compounds are effective in cancer cell lines that express high levels of P-glycoprotein or another transporter, breast cancer resistance protein (BCRP). mdpi.com This suggests that PBOXs are not substrates for these efflux pumps and can therefore maintain their cytotoxic activity in resistant tumors. mdpi.com This dual targeting of both tumor cells and the mechanisms of resistance makes benzoxazole-based compounds potential candidates for treating challenging cancers. mdpi.comacs.org

| Compound Class | Molecular Target | Mechanism of Action | Effectiveness | Source |

|---|---|---|---|---|

| Pyrrolo-1,5-benzoxazepines (PBOXs) | Microtubules | Induces microtubule depolymerization, leading to G2/M cell cycle arrest and apoptosis. | Active against multi-drug resistant (MDR) cancer cells expressing P-glycoprotein or BCRP. | mdpi.comacs.org |

Anti-inflammatory and Antiviral Activity Pathways

Anti-inflammatory Pathways: Chronic inflammation is implicated in numerous diseases. Myeloid differentiation protein 2 (MD2) is a key adaptor protein for Toll-like receptor 4 (TLR4), which plays a critical role in the inflammatory response to lipopolysaccharides (LPS). As such, MD2 has been identified as a promising therapeutic target for inflammatory diseases. nwpu.edu.cn A series of benzoxazolone derivatives have been synthesized and shown to possess anti-inflammatory activity by inhibiting MD2. nwpu.edu.cn These compounds competitively bind to the MD2 protein, preventing it from sensing LPS and initiating the downstream inflammatory cascade, which includes the production of cytokines like IL-6. nwpu.edu.cn

Antiviral Pathways: The benzoxazole scaffold is also being investigated for antiviral applications. While the precise mechanisms are still under broad investigation, the general approach involves designing molecules that can interfere with viral replication or entry into host cells. Research on related heterocyclic compounds like benzimidazoles has shown activity against a panel of RNA and DNA viruses, including Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV). nih.gov The development of benzoxazole-based antiviral agents likely follows similar principles of targeting essential viral proteins or host factors required for viral propagation.

Receptor Modulation Mechanisms

Benzoxazole derivatives have been designed to selectively interact with various receptors in the central and peripheral nervous systems, demonstrating their potential for treating a range of neurological and physiological disorders.

5-HT Receptors : The 5-hydroxytryptamine (serotonin) receptors are a diverse family of receptors involved in mood, appetite, and gastrointestinal function. Specifically, the 5-HT3 receptor, a ligand-gated ion channel, is a key target for treating nausea and irritable bowel syndrome. A class of 2-substituted benzoxazole carboxamides has been developed as potent and selective antagonists of the human 5-HT3A receptor. These compounds block the receptor's activity, demonstrating potential therapeutic utility in disorders related to improper 5-HT3 function.

α7 Nicotinic Acetylcholine Receptors : The α7 nicotinic acetylcholine receptor (nAChR) is implicated in cognitive function and is a target for treating disorders like schizophrenia and Alzheimer's disease. While not direct benzoxazole examples, research into modulators for this receptor highlights the type of interactions sought. Positive allosteric modulators (PAMs) are compounds that bind to a secondary site on the receptor to enhance the effect of the natural agonist, acetylcholine. These PAMs can increase the peak agonist-evoked currents and prolong the receptor's response, thereby boosting cholinergic signaling. The development of benzoxazole-based PAMs for the α7 nAChR is an active area of research.

Somatostatin Receptor Subtype 5 : Somatostatin is a regulatory peptide that acts through five different G-protein coupled receptors (SSTR1-5). SSTR5 is involved in regulating hormone secretion and is a target for various endocrine disorders. Benzoxazole piperidines have been identified as a class of selective and potent antagonists for SSTR5. These compounds effectively block the signaling of the SSTR5 receptor and have favorable pharmacokinetic profiles, making them valuable tools for exploring the pharmacological role of this receptor in vivo.

| Receptor Target | Compound Class | Mechanism of Action | Potential Therapeutic Application | Source |

|---|---|---|---|---|

| 5-HT3 Receptor | 2-Substituted Benzoxazole Carboxamides | Antagonist | Diarrhea-predominant Irritable Bowel Syndrome (IBS-D) | |

| α7 Nicotinic Acetylcholine Receptor | General Modulators (Benzoxazoles under investigation) | Positive Allosteric Modulator (PAM) | Schizophrenia, Alzheimer's Disease | |

| Somatostatin Receptor Subtype 5 (SSTR5) | Benzoxazole Piperidines | Antagonist | Endocrine Disorders |

Enzyme Inhibition Mechanisms

The benzoxazole scaffold is a recurring motif in the design of various enzyme inhibitors. Derivatives of this structure have been investigated for their ability to modulate the activity of several key enzymes.

Tyrosinase: Tyrosinase is a crucial enzyme in melanin biosynthesis, and its inhibition is a key strategy for developing skin-lightening agents. nih.gov Studies on a series of 2-phenyl-5-methylbenzoxazole compounds, which are structurally related to this compound, have demonstrated their potential as tyrosinase inhibitors. The inhibitory activity is influenced by the substitution pattern on the 2-phenyl ring. For instance, compounds bearing a 2,4-dihydroxyphenyl ring have shown potent inhibitory activities against mushroom tyrosinase. nih.gov The structure-activity relationship indicates that hydroxyl groups contribute more significantly to tyrosinase inhibition than methoxy groups. nih.gov

Table 1: Mushroom Tyrosinase Inhibitory Activity of Selected 2-Phenylbenzoxazole Derivatives

| Compound Series | Substituent at R3 | Substituent at R4 | Substituent at R5 | IC50 (µM) |

|---|---|---|---|---|

| 6-methyl-2-phenylbenzoxazole | H | OH | OH | Potent Inhibition |

| 6-methyl-2-phenylbenzoxazole | H | OMe | OMe | > 200 |

| 6-chloro-2-phenylbenzoxazole | H | OH | OH | Potent Inhibition |

Note: This table is illustrative of the structure-activity relationships for the benzoxazole scaffold. Data adapted from studies on related analogues. nih.gov

Topoisomerase I: Eukaryotic DNA topoisomerases are vital enzymes that control the topological state of DNA and are established targets for cancer therapy. nih.govresearchgate.net Research into a series of 2-substituted benzoxazoles has identified compounds with significant inhibitory activity against human Topoisomerase I (Topo I). Notably, the derivative 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was identified as a particularly effective Topo I inhibitor, with an IC50 value of 104 µM. researchgate.net Structure-activity relationship studies suggest that bulky groups, such as the tert-butyl group, at the R1 position of the 2-phenyl ring increase Topo I inhibitory activity for benzoxazole derivatives. researchgate.net

HIV-1 Reverse Transcriptase: Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a primary target for antiretroviral drugs. nih.gov While various benzoxazole-containing compounds have been investigated as potential HIV-1 RT inhibitors, specific inhibitory data for this compound is not extensively detailed in the current literature. One related compound, 3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one (L-696,229), has been identified as a potent and specific inhibitor of HIV-1 RT. nih.gov

Phytoene Desaturase (PDS): Phytoene desaturase is a key enzyme in the carotenoid biosynthesis pathway in plants and cyanobacteria. nih.govplos.org It is a target for many commercial bleaching herbicides. While various chemical classes are known to inhibit PDS, specific research on this compound as a PDS inhibitor is not prominent in the available scientific literature.

Leukotriene A4 Hydrolase (LTA4H): Leukotriene A4 hydrolase is a bifunctional zinc-containing enzyme that catalyzes the final step in the biosynthesis of the potent pro-inflammatory mediator Leukotriene B4 (LTB4). nih.govresearchgate.net Inhibition of LTA4H is a therapeutic strategy for treating inflammatory diseases. ucsd.edu Research has led to the identification of a series of benzoxazole, benzothiazole, and benzimidazole derivatives as potent inhibitors of LTA4H. ucsd.edu These findings suggest that the benzoxazole scaffold, as present in this compound, is a viable starting point for designing LTA4H inhibitors.

Cholesteryl Ester Transfer Protein (CETP): CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B (apoB)-containing lipoproteins, making it a target for therapies aimed at raising HDL cholesterol. nih.govmdpi.com While several CETP inhibitors have been developed, there is no significant evidence in the current literature to suggest that this compound or its close derivatives are potent inhibitors of this protein.

Interaction with Biological Macromolecules

DNA Alkylation as part of Antibody-Drug Conjugates (ADCs): Antibody-drug conjugates are a class of targeted therapy designed to deliver potent cytotoxic agents specifically to cancer cells. thno.org The benzoxazole structure is being explored for its potential role in this field. Specifically, 2-methylbenzoxazole compounds have been developed as analogues of the DNA alkylating subunit of duocarmycins. google.com These compounds are designed for use in the synthesis of DNA alkylating agents and ADCs. The 2-methylbenzoxazole unit offers advantageous properties, including high cytotoxicity, low lipophilicity, and significant aqueous stability, which are all desirable features for payloads in effective ADCs. google.com

Nucleic Acid Mimicry and Interaction: The interaction of small molecules with nucleic acids is a fundamental aspect of drug action. The substitution pattern on the benzoxazole ring can significantly influence these interactions. In the development of fluorogenic cyanine dyes containing a benzoxazole heterocycle, a tert-butyl group was intentionally added at position 5. This modification was made specifically to suppress the intercalation of the dye into DNA, indicating that the bulky tert-butyl group can sterically hinder the insertion of the molecule between DNA base pairs. nih.gov This demonstrates a rational design approach to modulate the interaction of benzoxazole derivatives with biological macromolecules like DNA.

Peripheral Antinociceptive Effect Mechanisms

Benzoxazole derivatives have been investigated for their potential as pain-relieving agents. Studies on related compounds, such as Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), provide insights into the possible mechanisms of action. nih.govresearchgate.net Oral administration of MCBA has been shown to produce significant, dose-dependent antinociceptive effects in various mouse models of pain, including those induced by formalin, glutamate, and capsaicin. nih.goveuropeanreview.org

The proposed mechanisms for the antinociceptive action of the benzoxazole scaffold involve the modulation of multiple signaling pathways:

Glutamatergic, TRVP1, and PKC Pathways: The efficacy of MCBA in glutamate, capsaicin (a TRPV1 receptor agonist), and phorbol 12-myristate 13-acetate (a PKC activator) induced nociception models suggests that its antinociceptive effects involve the modulation of these key pain signaling pathways. nih.govresearchgate.net

Receptor and Channel Involvement: The antinociceptive effect of MCBA was counteracted by antagonists for adenosinergic, alpha-2 adrenergic, and cholinergic receptors. Furthermore, its effect was blocked by an ATP-sensitive potassium channel inhibitor, suggesting that the mechanism also involves the opening of these channels. nih.govresearchgate.net

These findings indicate that benzoxazole derivatives may exert their peripheral antinociceptive effects through a multi-targeted mechanism, making them interesting candidates for further investigation as analgesics.

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a fundamental technique for the separation, identification, and quantification of chemical compounds. amazonaws.com Methods have been developed for the analysis of complex benzoxazole derivatives. For example, a stability-indicating HPLC method with fluorescence detection has been established for determining fluorescent whitening agents, including the structurally similar compound 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene. researchgate.net The development of such methods is crucial for quality control and for studying the migration of these compounds from materials.

Table 2: Example HPLC Conditions for Analysis of a Related tert-Butyl Benzoxazole Derivative

| Parameter | Condition |

|---|---|

| Compound | 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene |

| Column | Information not specified in the abstract |

| Mobile Phase | Information not specified in the abstract |

| Detection | Fluorescence |

| Application | Determination of fluorescent whitening agents migrating from plastic |

Note: This table illustrates typical parameters used in the HPLC analysis of complex benzoxazole structures. Specific conditions are method-dependent. researchgate.net

Development of Fluorescent Probes for Chemical Sensing

The inherent fluorescence of the benzoxazole core makes it a valuable component in the design of chemical sensors. Derivatives of this compound have been synthesized and incorporated into fluorogenic dyes. nih.gov For instance, dyes such as t-butyl-OTB-SO3 and t-butyl-OTB-CO2, which both feature a tert-butyl group at position 5 of the benzoxazole ring, have been created. These dyes are designed to be "fluorogenically activated," meaning their fluorescence is significantly enhanced upon binding to a specific target, such as a protein or antibody fragment. nih.gov This property makes them useful as probes in bio-imaging and diagnostic assays, allowing for the detection and quantification of specific biomolecules with high sensitivity.

Q & A

Basic Research Questions

Q. What are validated synthetic routes for 5-(tert-Butyl)-2-methylbenzoxazole, and how can reaction conditions be optimized?

- The compound can be synthesized via multi-step protocols involving palladium-catalyzed cross-coupling, nitro-group reduction (e.g., Fe/NH4Cl), and deprotection steps under controlled atmospheres (e.g., N2). Key intermediates are characterized by mass spectrometry to confirm molecular ion peaks . Optimization involves adjusting catalyst loading (e.g., Pd2(dba)3/BINAP), solvent selection (toluene/ethanol), and reaction temperature to maximize yields.

Q. How can purity and structural integrity be confirmed post-synthesis?

- Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) ensures purity (>95%) . High-resolution mass spectrometry (HRMS) validates molecular weights (e.g., observed vs. calculated m/z) . Crystallographic analysis (X-ray diffraction) resolves bond angles and torsional strain in the benzoxazole core .

Q. What stability considerations are critical for handling this compound?

- Store at +4°C in inert atmospheres to prevent oxidation. Monitor degradation via periodic HPLC and UV-Vis spectroscopy, particularly for nitro- or amino-functionalized derivatives .

Advanced Research Questions

Q. How can computational methods (DFT/MD) elucidate electronic properties and reactivity?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations model solvation effects and conformational flexibility in biological environments . For example, MD trajectories at 300 K in aqueous PBS buffer can reveal aggregation tendencies.

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. crystallography)?

- Cross-validate NMR chemical shifts with NIST reference data . If discrepancies arise (e.g., tert-butyl group splitting), use variable-temperature NMR to assess dynamic effects. Crystallographic data (e.g., C–C bond lengths in the benzoxazole ring) provide ground-truth structural benchmarks .

Q. How are structure-activity relationships (SARs) explored for bioactivity?

- Synthesize derivatives with substituent variations (e.g., methoxy, nitro groups) and test against bacterial/fungal models. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) . IC50 values from enzyme inhibition assays correlate with computational predictions.

Q. What mechanistic insights exist for Pd-catalyzed coupling reactions involving benzoxazole derivatives?

- The reaction likely proceeds via oxidative addition of aryl halides to Pd(0), followed by ligand exchange and reductive elimination. Monitor intermediates using in-situ IR spectroscopy. Contradictory yields between batches may stem from oxygen sensitivity—strict N2 purging is essential .

Q. How does crystallographic analysis inform supramolecular interactions?

- X-ray diffraction reveals π-π stacking between benzoxazole rings (3.5–4.0 Å spacing) and hydrogen-bonding networks involving tert-butyl groups. These interactions guide co-crystal design for enhanced solubility or stability .

Methodological Notes

- Synthesis : Prioritize inert conditions for nitro-reduction steps to avoid byproducts .

- Characterization : Combine HRMS with isotopic pattern analysis to distinguish molecular ions from background noise .

- Computational Work : Use solvent-implicit DFT models (e.g., SMD) for accurate Gibbs free energy predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。